3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
Molecular Formula |
C22H19N3O2S3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S3/c1-13(2)25-21(27)17(30-22(25)28)12-16-19(29-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
InChI Key |
ABRDHBGUGNPMMN-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)SC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through multi-step organic synthesis
Formation of Pyrido[1,2-A]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving an appropriate pyridine derivative and a formamide derivative under acidic or basic conditions.
Introduction of Thiazolidinone Moiety: The thiazolidinone moiety can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrido[1,2-a]pyrimidin-4-one core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidin-4-one (e.g., compounds 10a and 10b in ) or thieno[3,4-d]pyrimidin-4-one cores (e.g., compound 16 in ). The pyrido[1,2-a]pyrimidinone system offers extended conjugation, which may enhance π-π stacking interactions with biological targets compared to pyrazolo or thieno analogs .
Substituent Analysis
Table 1: Substituent Comparison of Key Analogues
Key Observations:
- The 2-thioxo group may enhance tautomerism and redox activity relative to 2-oxo analogs .
- Pyrimidinone Substituents: The 9-methyl group in the target compound could stabilize the core structure via steric protection, a feature absent in 442868-08-8 . The phenylsulfanyl group at position 2 improves lipophilicity compared to amino or morpholinyl substituents (e.g., MolPort-000-693-925 ), which may influence metabolic stability.
Biological Activity
The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one represents a novel heterocyclic structure with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a monoisotopic mass of 488.1882 Da. The structure features a thiazolidine moiety, which is known for its bioactive properties.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent effects:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Escherichia coli | 0.004 | 0.008 |
| Enterobacter cloacae | 0.004 | 0.006 |
| Salmonella typhimurium | 0.015 | 0.030 |
These results show that the compound exhibits antibacterial activity that surpasses traditional antibiotics like ampicillin and streptomycin by up to 50-fold in some cases .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound against a panel of eight Gram-positive and Gram-negative bacteria using a microdilution method. The results indicated that the compound consistently outperformed reference antibiotics, particularly against E. coli and B. cereus .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidine ring significantly influenced antimicrobial potency. For instance, compounds with larger alkyl groups showed enhanced activity due to increased lipophilicity, facilitating better membrane penetration .
- Docking Studies : Molecular docking simulations revealed that the compound interacts effectively with bacterial ribosomal RNA, inhibiting protein synthesis—a mechanism similar to that of known antibiotics .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Step 1 : Condensation of a thiazolidinone derivative with a substituted pyrimidine precursor under reflux conditions (e.g., using ethanol or DMF as a solvent) .
- Step 2 : Introduction of the phenylsulfanyl group via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
- Characterization :
Basic: How can researchers optimize reaction conditions for higher yields?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:
-
Factorial Design : Test interactions between variables (e.g., reaction time vs. temperature) .
-
Response Surface Methodology : Identify optimal conditions for yield and purity .
-
Example Table for DoE Parameters :
Variable Range Tested Optimal Value Temperature 60–120°C 90°C Solvent (DMF%) 20–80% 50% Catalyst Loading 0.5–2.0 mol% 1.2 mol%
Advanced: How can computational methods accelerate reaction design for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with machine learning (ML) to predict reaction pathways:
- Pathway Prediction : Use software like Gaussian or ORCA to model transition states and intermediates .
- ML-Driven Optimization : Train models on existing reaction datasets to predict solvent/catalyst combinations .
- Case Study : ICReDD’s approach reduced trial-and-error experimentation by 40% for similar heterocycles .
Advanced: How should researchers address contradictions in spectroscopic data?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) often arise from dynamic effects or impurities. Mitigation strategies include:
- Dynamic NMR (DNMR) : Resolve tautomerism or rotational barriers by varying temperature .
- 2D NMR Techniques (COSY, HSQC): Assign overlapping signals in complex spectra .
- Cross-Validation : Compare data with analogous compounds (e.g., 4-oxo-thiazolidinone derivatives) .
Advanced: What strategies improve selectivity in functionalizing the thioxo-thiazolidinone moiety?
Methodological Answer:
- Steric Control : Introduce bulky substituents (e.g., isopropyl groups) to block undesired reaction sites .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for regioselective cross-coupling .
Advanced: How can pharmacokinetic (PK) properties be modeled computationally?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict membrane permeability using tools like GROMACS .
- ADMET Prediction : Use platforms like SwissADME to estimate bioavailability and metabolic stability .
- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) .
Advanced: What methodologies resolve challenges in scaling up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to maintain consistency .
- Membrane Separation : Optimize purification using nanofiltration to remove byproducts .
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps .
Advanced: How can researchers validate the biological relevance of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
